3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is a complex organic compound that features both benzenesulfonyl and benzoxazole functional groups
Mechanism of Action
Target of Action
Compounds with a benzoxazole moiety have been studied for their antimicrobial and anticancer properties . They are known to act selectively against Gram-positive bacteria and have antifungal properties against pathogens .
Mode of Action
Benzoxazole derivatives have been found to be toxic to both normal and cancer cells . In some cases, their toxicity to normal cells is much lower than for cancer cells, indicating these compounds as potential anticancer agents .
Biochemical Pathways
It is known that benzoxazole derivatives can have antimicrobial and anticancer effects . Therefore, it can be inferred that they may interfere with the biochemical pathways related to cell growth and division.
Result of Action
It is known that benzoxazole derivatives can be toxic to both normal and cancer cells . In some cases, their toxicity to normal cells is much lower than for cancer cells, indicating these compounds as potential anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives . The final step involves coupling the benzenesulfonyl chloride with the benzoxazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of nitro groups would yield amines.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide is unique due to the combination of benzenesulfonyl and benzoxazole functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c25-21(13-14-29(26,27)18-9-2-1-3-10-18)23-17-8-6-7-16(15-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,15H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIQGPVLNOXKFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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